

Spectroscopic Profile of 2-Cyclohexylacetonitrile: A Technical Guide

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Compound of Interest

Compound Name: 2-Cyclohexylacetonitrile

Cat. No.: B1353779

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Cyclohexylacetonitrile** (CAS RN: 4435-14-7), a valuable building block in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **2-Cyclohexylacetonitrile**.

Table 1: ^1H NMR Spectroscopic Data (CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
2.29	d	2H	CH_2CN
1.85 - 1.65	m	5H	Cyclohexyl-H
1.35 - 1.10	m	6H	Cyclohexyl-H

Table 2: ^{13}C NMR Spectroscopic Data (CDCl_3)

Chemical Shift (δ) ppm	Assignment
118.5	CN
37.5	Cyclohexyl-CH
32.8	Cyclohexyl-CH ₂
26.1	Cyclohexyl-CH ₂
25.8	Cyclohexyl-CH ₂
23.5	CH ₂ CN

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Assignment
2925	C-H stretch (cyclohexyl)
2854	C-H stretch (cyclohexyl)
2247	C≡N stretch

Table 4: Mass Spectrometry (MS) Data

m/z	Interpretation
123	[M] ⁺ (Molecular Ion)
82	[M - C ₂ H ₃ N] ⁺
67	[C ₅ H ₇] ⁺
55	[C ₄ H ₇] ⁺
41	[C ₃ H ₅] ⁺

Experimental Protocols

The data presented in this guide were obtained using standard analytical techniques. The following provides an overview of the methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 300 MHz for proton and 75 MHz for carbon-13, respectively. Samples were dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm). Chemical shifts are reported in parts per million (ppm) downfield from TMS.

Infrared (IR) Spectroscopy

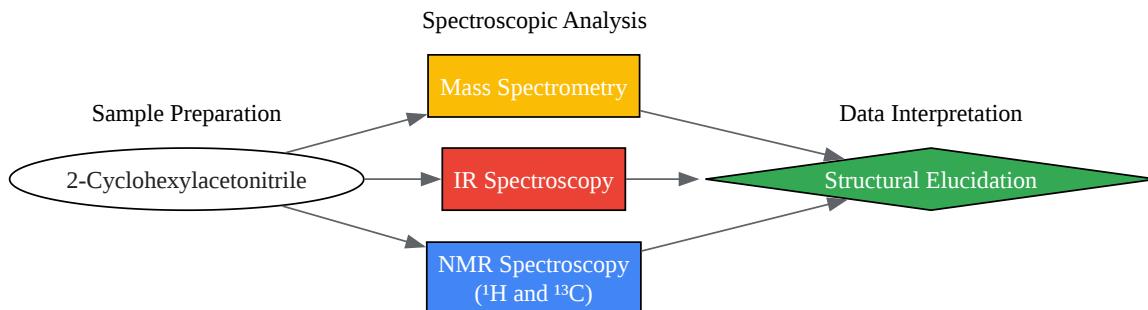
The IR spectrum was obtained using a Fourier-transform infrared (FT-IR) spectrometer. The sample was analyzed as a neat thin film on sodium chloride (NaCl) plates. The spectral data was recorded in the wavenumber range of 4000-600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data was acquired using an electron ionization (EI) mass spectrometer. The sample was introduced via direct inlet, and the ionization energy was set at 70 eV. The mass-to-charge ratios (m/z) of the resulting fragments were recorded.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like **2-Cyclohexylacetonitrile**.

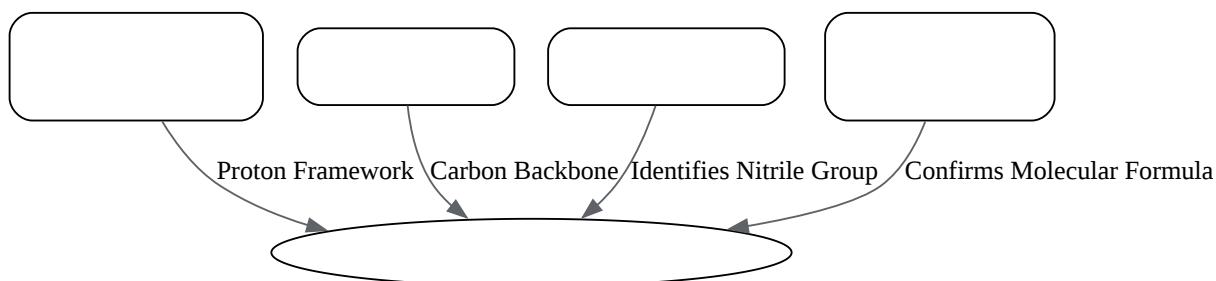


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Caption: Workflow for the spectroscopic analysis of **2-Cyclohexylacetonitrile**.

Signaling Pathway of Spectroscopic Information

The following diagram illustrates how the information from each spectroscopic technique contributes to the final structural determination.



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Caption: Contribution of spectroscopic data to structural elucidation.

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